molecular formula C5H10Cl2O2 B563339 1,3-Dichloro-2-(methoxymethoxy)propane-d5 CAS No. 1189863-31-7

1,3-Dichloro-2-(methoxymethoxy)propane-d5

Cat. No. B563339
CAS RN: 1189863-31-7
M. Wt: 178.064
InChI Key: GEGJQMIXBNYSQG-WHVBSWTDSA-N
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Description

“1,3-Dichloro-2-(methoxymethoxy)propane-d5” is a chemical compound with the molecular formula C5H10Cl2O2 . It is a derivative of propane, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a methoxymethoxy group .


Molecular Structure Analysis

The molecular structure of “1,3-Dichloro-2-(methoxymethoxy)propane-d5” consists of a three-carbon backbone (propane), with two chlorine atoms replacing two hydrogen atoms and a methoxymethoxy group replacing one hydrogen atom . The molecular weight of this compound is 173.03 g/mol .


Physical And Chemical Properties Analysis

“1,3-Dichloro-2-(methoxymethoxy)propane-d5” has a molecular weight of 173.03 g/mol . It has a complexity of 56.9 and a topological polar surface area of 18.5 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 .

Scientific Research Applications

Life Sciences

In life sciences, the compound finds application in metabolic studies. By incorporating deuterium atoms into biomolecules, researchers can track metabolic processes and understand the pharmacokinetics and pharmacodynamics of drugs.

Each of these applications leverages the unique chemical structure and properties of 1,3-Dichloro-2-(methoxymethoxy)propane-d5 to advance scientific knowledge and technological development across a range of disciplines .

properties

IUPAC Name

1,3-dichloro-1,1,2,3,3-pentadeuterio-2-(methoxymethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3/i2D2,3D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGJQMIXBNYSQG-WHVBSWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661913
Record name 1,3-Dichloro-2-(methoxymethoxy)(~2~H_5_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-(methoxymethoxy)propane-d5

CAS RN

1189863-31-7
Record name 1,3-Dichloro-2-(methoxymethoxy)(~2~H_5_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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